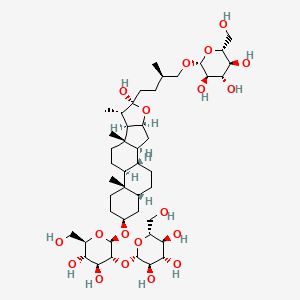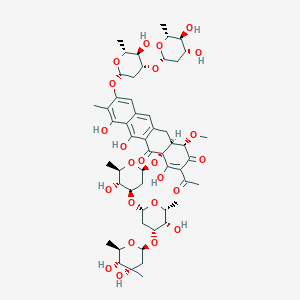
Deoxyuridine-5'-diphosphate
Overview
Description
Deoxyuridine-5’-Diphosphate is a pyrimidine nucleotide that plays a crucial role in nucleotide metabolism. It is a deoxyribonucleotide, specifically a deoxyuridine molecule linked to a diphosphate group. This compound is essential in the biosynthesis of deoxythymidine monophosphate, a precursor for DNA synthesis, and helps maintain the balance of nucleotide pools within the cell .
Biochemical Analysis
Biochemical Properties
Deoxyuridine-5’-diphosphate is a key intermediate in the nucleotide metabolism pathway. It is synthesized from deoxyuridine-5’-monophosphate through the action of nucleoside diphosphate kinase. Deoxyuridine-5’-diphosphate is further phosphorylated to form deoxyuridine-5’-triphosphate, which is then converted to deoxyuridine-5’-monophosphate by deoxyuridine triphosphatase. This compound interacts with various enzymes, including thymidylate synthase, which converts deoxyuridine-5’-monophosphate to deoxythymidine-5’-monophosphate, a precursor for DNA synthesis .
Cellular Effects
Deoxyuridine-5’-diphosphate influences several cellular processes, including DNA replication and repair. It is incorporated into DNA during replication, and its presence can lead to mutations if not properly regulated. Deoxyuridine-5’-diphosphate also affects cell signaling pathways and gene expression by modulating the availability of nucleotide pools. This compound can impact cellular metabolism by influencing the balance between deoxyribonucleotide triphosphates and diphosphates .
Molecular Mechanism
The molecular mechanism of deoxyuridine-5’-diphosphate involves its interaction with various enzymes and biomolecules. It binds to nucleoside diphosphate kinase, which catalyzes its phosphorylation to deoxyuridine-5’-triphosphate. Deoxyuridine-5’-diphosphate also interacts with deoxyuridine triphosphatase, which hydrolyzes it to deoxyuridine-5’-monophosphate. These interactions are crucial for maintaining the balance of nucleotide pools and ensuring proper DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deoxyuridine-5’-diphosphate can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its concentration and effects on cellular function. Long-term studies have shown that deoxyuridine-5’-diphosphate can impact cellular processes such as DNA replication and repair, gene expression, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of deoxyuridine-5’-diphosphate vary with different dosages in animal models. At low doses, it can support DNA synthesis and repair, while at high doses, it can lead to toxic effects such as DNA damage and cell death. Threshold effects have been observed, where a certain concentration of deoxyuridine-5’-diphosphate is required to elicit a biological response. Toxic or adverse effects at high doses include disruptions in nucleotide metabolism and increased mutation rates .
Metabolic Pathways
Deoxyuridine-5’-diphosphate is involved in several metabolic pathways, including nucleotide metabolism and DNA synthesis. It is synthesized from deoxyuridine-5’-monophosphate by nucleoside diphosphate kinase and is further phosphorylated to deoxyuridine-5’-triphosphate. This compound interacts with enzymes such as thymidylate synthase and deoxyuridine triphosphatase, which regulate its conversion to other nucleotides. These interactions are essential for maintaining the balance of nucleotide pools and ensuring proper DNA synthesis and repair .
Transport and Distribution
Deoxyuridine-5’-diphosphate is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes by nucleoside transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of deoxyuridine-5’-diphosphate can affect its activity and function, influencing cellular processes such as DNA replication and repair .
Subcellular Localization
The subcellular localization of deoxyuridine-5’-diphosphate is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it participates in DNA synthesis and repair. Targeting signals and post-translational modifications can direct deoxyuridine-5’-diphosphate to specific compartments or organelles, influencing its interactions with enzymes and other biomolecules. These localization mechanisms are essential for maintaining the balance of nucleotide pools and ensuring proper cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyuridine-5’-Diphosphate can be synthesized through enzymatic or chemical methods. One common enzymatic method involves the phosphorylation of deoxyuridine monophosphate using nucleoside diphosphate kinase. The reaction typically occurs in an aqueous medium at physiological pH and temperature, with adenosine triphosphate serving as the phosphate donor.
Industrial Production Methods: Industrial production of Deoxyuridine-5’-Diphosphate often involves large-scale enzymatic synthesis due to its specificity and efficiency. The process is optimized to ensure high yield and purity, often using recombinant enzymes and controlled reaction conditions to minimize by-products and degradation.
Chemical Reactions Analysis
Types of Reactions: Deoxyuridine-5’-Diphosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion to deoxyuridine-5’-triphosphate.
Hydrolysis: Breakdown to deoxyuridine monophosphate and inorganic phosphate.
Substitution: Replacement of the diphosphate group with other functional groups under specific conditions.
Common Reagents and Conditions:
Phosphorylation: Utilizes adenosine triphosphate and nucleoside diphosphate kinase.
Hydrolysis: Catalyzed by phosphatases in aqueous solutions at neutral pH.
Substitution: Requires specific catalysts and conditions depending on the desired product.
Major Products:
Deoxyuridine-5’-Triphosphate: Formed through phosphorylation.
Deoxyuridine Monophosphate: Result of hydrolysis.
Various Substituted Nucleotides: Depending on the substitution reaction.
Scientific Research Applications
Deoxyuridine-5’-Diphosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
Biology: Plays a role in DNA repair and replication studies.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in certain metabolic disorders.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a standard in analytical techniques.
Mechanism of Action
Deoxyuridine-5’-Diphosphate exerts its effects primarily through its role in nucleotide metabolism. It is converted to deoxyuridine-5’-triphosphate, which is then used in DNA synthesis. The compound also helps regulate the intracellular concentration of deoxyuridine triphosphate, preventing the incorporation of uracil into DNA . This regulation is crucial for maintaining DNA integrity and preventing mutations.
Comparison with Similar Compounds
Deoxyuridine-5’-Triphosphate: A triphosphate form involved in DNA synthesis.
Deoxycytidine-5’-Diphosphate: Another pyrimidine nucleotide with similar functions.
Thymidine-5’-Diphosphate: A thymidine analog involved in DNA synthesis.
Uniqueness: Deoxyuridine-5’-Diphosphate is unique due to its specific role in the biosynthesis of deoxythymidine monophosphate and its regulatory function in nucleotide metabolism. Unlike other nucleotides, it specifically prevents the incorporation of uracil into DNA, highlighting its critical role in maintaining genetic stability .
Properties
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZTVCCBMIIKE-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194922 | |
| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | dUDP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4208-67-7 | |
| Record name | dUDP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYURIDINE-5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2SK7999YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | dUDP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1216473.png)
![8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid](/img/structure/B1216474.png)









